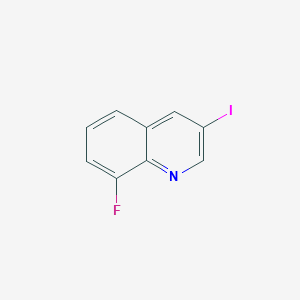

8-Fluoro-3-iodoquinoline

CAS No.: 866782-59-4

Cat. No.: VC2063661

Molecular Formula: C9H5FIN

Molecular Weight: 273.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866782-59-4 |

|---|---|

| Molecular Formula | C9H5FIN |

| Molecular Weight | 273.05 g/mol |

| IUPAC Name | 8-fluoro-3-iodoquinoline |

| Standard InChI | InChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |

| Standard InChI Key | PFDRCQPNBZLTJQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=CN=C2C(=C1)F)I |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)F)I |

Introduction

Chemical Properties and Structure

Basic Properties

8-Fluoro-3-iodoquinoline is characterized by its relatively simple yet functionally rich structure. The table below summarizes its key chemical and physical properties:

| Property | Value/Description |

|---|---|

| Chemical Name | 8-Fluoro-3-iodoquinoline |

| CAS Number | 866782-59-4 |

| Molecular Formula | C₉H₅FIN |

| Molecular Weight | 273.05 g/mol |

| Synonyms | Quinoline, 8-fluoro-3-iodo- |

| Physical State | Solid |

| MDL Number | MFCD07700291 |

| CB Number | CB9145175 |

The compound features a quinoline core with halogen substituents at specific positions, creating a molecule with unique chemical reactivity and potential pharmaceutical relevance .

Molecular Structure

The molecular structure of 8-Fluoro-3-iodoquinoline consists of a quinoline nucleus with fluorine at position 8 and iodine at position 3. The quinoline nucleus itself consists of a benzene ring fused with a pyridine ring, forming a bicyclic aromatic heterocyclic system. The strategic positioning of the halogens creates distinctive electronic effects through both inductive and resonance mechanisms.

The fluorine atom at position 8 introduces high electronegativity and a strong electron-withdrawing effect, while the iodine atom at position 3 provides a large, polarizable substituent that can participate in various transformations. This combination of halogens creates an electronic environment that influences the compound's reactivity, stability, and potential applications in synthetic chemistry .

Physical and Chemical Characteristics

The iodine substituent at the 3-position is particularly significant as it represents a reactive site for various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Stille couplings, as demonstrated with similar quinoline derivatives in pharmaceutical research . These characteristics make 8-Fluoro-3-iodoquinoline a valuable building block for constructing more complex molecular structures with potential biological activity.

Synthesis Methods

Synthetic Pathway

The synthesis of 8-Fluoro-3-iodoquinoline follows a direct halogenation approach starting from 8-fluoroquinoline. The synthetic pathway involves a selective iodination at the 3-position using a combination of N-chlorosuccinimide and potassium iodide in acetic acid. This method offers several advantages, including good selectivity, relatively high yield, and straightforward purification of the target compound .

The reaction proceeds through an electrophilic aromatic substitution mechanism, where the heterocyclic nitrogen directs the iodination predominantly to the 3-position of the quinoline ring. The presence of the fluorine atom at position 8 also influences the electronic distribution across the ring system, potentially affecting the regioselectivity of the iodination reaction.

Reaction Conditions and Yield

The detailed synthesis procedure involves the following conditions and reagents:

-

Reaction vessel: 3L reaction flask

-

Solvent: Anhydrous acetic acid (1128 g)

-

Halogenating agents:

-

N-chlorosuccinimide (256 g, 1.92 mol)

-

Potassium iodide (319 g, 1.92 mol)

-

-

Starting material: 8-fluoroquinoline (141 g, 0.96 mol)

-

Temperature conditions: Initial stirring at 30°C for 1 hour, followed by heating to 85°C for 36 hours

-

Quenching: Aqueous sodium sulfite solution

-

Isolation: Cooling to room temperature, filtration, washing with water, and vacuum drying

Using this methodology, the reported yield of 3-iodo-8-fluoroquinoline is 198 g, corresponding to a 76% yield with a gas chromatographic purity exceeding 99.8% . This high yield and purity highlight the efficiency of the synthetic approach, making it suitable for scale-up and potential industrial applications.

Purification Techniques

The high purity level (>99.8% by gas chromatography) achieved through these simple purification steps indicates that the reaction proceeds with good selectivity and minimal formation of by-products. This aspect is particularly valuable for applications requiring high-purity materials, such as pharmaceutical intermediate production or research-grade chemical preparation .

Applications and Significance

Research Applications

One of the most significant applications of 8-Fluoro-3-iodoquinoline is as a versatile intermediate in organic synthesis research. The compound's structure, featuring both fluorine and iodine substituents, provides unique opportunities for selective functionalization and derivatization.

The iodine at position 3 particularly serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, as demonstrated with similar 3-iodoquinoline derivatives. These coupling reactions include:

-

Suzuki coupling with boronic acids to introduce aryl or alkyl groups

-

Sonogashira coupling with terminal alkynes to introduce alkynyl substituents

-

Stille coupling with organostannanes for additional functionalization options

These transformations enable the construction of diverse libraries of compounds for structure-activity relationship studies and drug discovery efforts .

Intermediary Role in Synthesis

8-Fluoro-3-iodoquinoline serves as a key intermediate in the synthesis of more complex quinoline derivatives with potential biological activity. The selective reactivity of the iodine substituent allows for targeted modifications while maintaining the fluorine substituent intact, enabling the preparation of asymmetrically substituted quinolines.

Comparative Analysis

Relationship to Other Substituted Quinolines

8-Fluoro-3-iodoquinoline shares structural similarities with other halogenated quinolines, including 8-Bromo-5-fluoro-3-iodoquinoline, which features an additional bromine substituent at position 5. These structural relationships provide valuable insights into how different halogen substitution patterns affect the physical, chemical, and potential biological properties of quinoline derivatives.

The positioning of halogens on the quinoline scaffold significantly influences the compound's electronic properties, reactivity, and potential applications. For instance, while 8-Fluoro-3-iodoquinoline has a relatively simple disubstituted structure, compounds like 8-Bromo-5-fluoro-3-iodoquinoline offer additional functionalization sites and electronic effects that could be advantageous for specific applications.

Structure-Activity Relationships

Research on similar quinoline derivatives provides insights into potential structure-activity relationships relevant to 8-Fluoro-3-iodoquinoline. For example, studies on quinoline-8-carboxamides have demonstrated that substituents at the 3-position significantly influence their biological activity as PARP-1 inhibitors .

Similarly, research on 3-substituted benzylthio quinolinium salts has shown correlations between structural features and antifungal activity against organisms like Cryptococcus neoformans . While these relationships cannot be directly extrapolated to 8-Fluoro-3-iodoquinoline without specific testing, they suggest potential avenues for exploration of this compound's biological activity and pharmaceutical potential.

The selective reactivity of the 3-iodo substituent also makes 8-Fluoro-3-iodoquinoline a valuable starting point for exploring how different substitutions at this position affect the properties and activities of the resulting compounds, contributing to broader structure-activity relationship studies in quinoline chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume